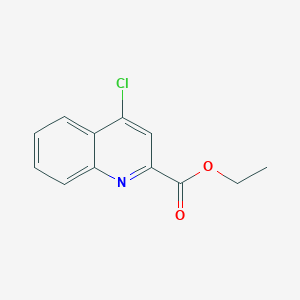

Ethyl 4-chloroquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWYXUDTZJAGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296524 | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-69-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18436-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloroquinoline-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloroquinoline-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, and the reactive chloro and ester functionalities provide handles for extensive chemical modification. This guide offers a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its applications in the development of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS Number 18436-69-6, is a crystalline solid under standard conditions. Its fundamental properties are crucial for its handling, reaction setup, and pharmacokinetic profiling in drug discovery endeavors.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 235.67 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester; Ethyl 4-chloro-2-quinolinecarboxylate | [2] |

| Appearance | White to orange to green powder/crystal | |

| CAS Number | 18436-69-6 | [1][2] |

Physicochemical Data

These parameters are essential for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability.

| Property | Value | Source(s) |

| Boiling Point | 357.5 °C at 760 mmHg | [1][2] |

| Melting Point | 44.0 to 48.0 °C | |

| Density | 1.286 g/cm³ | [2] |

| Flash Point | 170 °C | [2] |

| Refractive Index | 1.609 | [1][2] |

| Polar Surface Area | 39.19 Ų | [1] |

| XLogP3 | 3.1 | [2] |

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound typically involves a multi-step sequence, leveraging classic heterocyclic chemistry reactions. Its reactivity is dominated by the electrophilic nature of the quinoline ring, particularly at the C4 position, and the chemistry of the ethyl ester group.

Synthetic Pathway Overview

A common and logical synthetic route to this compound starts from substituted anilines and proceeds through a cyclization reaction, followed by chlorination. The Gould-Jacobs reaction is a relevant precedent for the formation of the 4-hydroxyquinoline core.[3]

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

The following is a representative, step-by-step methodology for the synthesis, adapted from established procedures for analogous 4-chloroquinolines.[3][4]

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

-

In a round-bottom flask, equimolar amounts of a suitable aniline and diethyl 2-(ethoxymethylene)malonate are mixed.

-

The mixture is heated, typically at 140-150 °C, for 2-3 hours. The reaction progress can be monitored by TLC.

-

The resulting intermediate, an anilinomethylenemalonate, is then cyclized by heating at a higher temperature (around 250 °C) in a high-boiling point solvent such as diphenyl ether.

-

Upon cooling, the cyclized product, Ethyl 4-hydroxyquinoline-2-carboxylate, precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.

Step 2: Chlorination to this compound

-

To a flask containing Ethyl 4-hydroxyquinoline-2-carboxylate, an excess of phosphoryl chloride (POCl₃) is added cautiously.

-

The mixture is heated to reflux (around 110 °C) for 2-4 hours.

-

After cooling to room temperature, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity and Key Transformations

The primary sites of reactivity on this compound are the C4 position and the ester group.

-

Nucleophilic Aromatic Substitution at C4: The chlorine atom at the 4-position is activated towards nucleophilic displacement. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, which is a cornerstone of its utility in medicinal chemistry. The synthesis of the antimalarial drug chloroquine, for instance, relies on a similar substitution on a 4,7-dichloroquinoline core.[5]

-

Ester Group Transformations: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. It can also be reduced to the corresponding alcohol.

Caption: Key reaction pathways for this compound.

Spectroscopic Signature

While specific spectra for this exact compound are not publicly available, its characteristic structural motifs would produce a predictable spectroscopic signature.

-

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons on the quinoline ring system, typically in the range of 7.5-8.5 ppm. The ethyl group would present as a quartet (CH₂) around 4.5 ppm and a triplet (CH₃) around 1.4 ppm.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons (120-150 ppm), the carbonyl carbon of the ester (around 165 ppm), and the carbons of the ethyl group (around 62 ppm for the CH₂ and 14 ppm for the CH₃).

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band from the ester at approximately 1720-1740 cm⁻¹. Aromatic C=C and C-H stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6] this compound serves as a key intermediate for the synthesis of novel quinoline-based therapeutic agents.

The reactivity of the 4-chloro position allows for the facile introduction of various side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against biological targets. For example, related 2-chloroquinoline derivatives have been investigated for their potential in developing inhibitors of enzymes like lactate dehydrogenase, a target in cancer therapy.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[2][8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists or if ingested.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an important tool for medicinal chemists. A thorough understanding of its synthesis and handling is crucial for its effective and safe utilization in the laboratory.

References

-

ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Available from: [Link]

-

NIH National Center for Biotechnology Information. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

-

PubChem. Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. Available from: [Link]

-

ResearchGate. (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Available from: [Link]

-

PubChem. Ethyl quinoline-4-carboxylate. Available from: [Link]

-

PubChem. Ethyl 4-chloro-5-fluoro-quinazoline-2-carboxylate. Available from: [Link]

-

ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Available from: [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available from: [Link]

-

NIH National Center for Biotechnology Information. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Available from: [Link]

-

NIH National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-chloroquinoline-2-carboxylate

Abstract

Ethyl 4-chloroquinoline-2-carboxylate is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of pharmacologically active agents.[1][2] Its biological efficacy and chemical reactivity are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive analysis of the molecule's structural elucidation and conformational preferences, integrating theoretical calculations with experimental data. We will explore the synthesis, spectroscopic characterization, and the critical interplay of steric and electronic factors that govern its preferred spatial arrangement. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this important chemical entity.

Introduction: The Significance of a Privileged Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of activities, including antimalarial, anticancer, and antibacterial properties.[2][3] this compound (E4CQC) is a key derivative within this class. The substituents at the 2- and 4-positions—an ethyl carboxylate group and a chlorine atom, respectively—are not merely decorative. The ester at C2 is a crucial handle for derivatization, while the chlorine at C4 provides a reactive site for nucleophilic substitution, enabling the synthesis of diverse molecular libraries.

Understanding the molecule's conformation, particularly the orientation of the ethyl carboxylate group relative to the quinoline ring, is paramount. This spatial arrangement dictates how the molecule presents itself to biological targets, such as enzyme active sites, and influences its pharmacokinetic properties.[1] This guide will dissect the structural features of E4CQC, providing both the foundational knowledge and the practical methodologies required to analyze it.

Synthesis and Structural Elucidation

The definitive structure of a molecule is first established through its synthesis and subsequent characterization by spectroscopic methods. These techniques provide the foundational evidence of atomic connectivity.

Synthetic Pathway: The Gould-Jacobs Reaction

A common and effective method for synthesizing the quinoline core of E4CQC is the Gould-Jacobs reaction.[4][5][6] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

The overall transformation proceeds as follows:

-

Condensation: An aniline reacts with diethyl ethoxymethylenemalonate. The amine nitrogen performs a nucleophilic attack, displacing the ethoxy group to form an anilinomethylenemalonate intermediate.[6]

-

Cyclization: Upon heating, typically at high temperatures (~250 °C), the intermediate undergoes an intramolecular cyclization (a 6-electron electrocyclic reaction) onto the benzene ring.[4][7] This forms the 4-hydroxyquinoline core.

-

Chlorination: The resulting ethyl 4-hydroxyquinoline-2-carboxylate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the C4 position into the target chlorine atom.

Causality Insight: The high temperature required for the cyclization step is necessary to overcome the activation energy for the aromatic substitution. The choice of POCl₃ for chlorination is standard for converting hydroxyl groups on heteroaromatic rings into chlorides, proceeding through a reactive phosphoryl intermediate.

Spectroscopic Verification

Once synthesized, the identity and purity of E4CQC are confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the quinoline ring, typically in the 7.5-8.5 ppm range. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), with their chemical shifts and coupling constants confirming their connectivity.

-

¹³C NMR: Will display distinct signals for each of the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the ester (around 165 ppm) and the carbons bonded to nitrogen and chlorine.

-

-

Infrared (IR) Spectroscopy: Provides functional group information. Key absorbances include a strong C=O stretch for the ester group (typically ~1720-1740 cm⁻¹) and C=C/C=N stretching vibrations from the quinoline ring (~1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (235.67 g/mol for C₁₂H₁₀ClNO₂) and provides fragmentation patterns that can further support the proposed structure.[8]

Conformational Analysis: Theory and Experiment

While spectroscopy confirms connectivity, understanding the 3D arrangement requires more advanced techniques. The primary degree of conformational freedom in E4CQC is the rotation around the C2-C(carbonyl) single bond, which defines the orientation of the ethyl carboxylate group.

Theoretical Approach: Density Functional Theory (DFT)

Computational chemistry, specifically Density Functional Theory (DFT), is a powerful tool for predicting the low-energy conformations of a molecule.[9] DFT calculations allow us to explore the potential energy surface associated with bond rotations and identify the most stable conformers.

Workflow for DFT-Based Conformational Analysis:

The process involves a systematic exploration of the molecule's conformational space to locate energy minima.

Caption: Computational workflow for conformational analysis using DFT.

Protocol: DFT Conformational Search

-

Initial Structure: Generate an initial 3D structure of E4CQC using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization. A common and cost-effective functional/basis set combination is B3LYP/6-31G(d,p).[10] This step finds the nearest local energy minimum.

-

Rationale: The B3LYP functional provides a good balance between accuracy and computational expense for organic molecules. The 6-31G(d,p) basis set is sufficiently flexible for a molecule of this size.

-

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-

Potential Energy Surface (PES) Scan: To explore the conformation of the ester group, perform a relaxed PES scan. This involves systematically rotating the dihedral angle defined by N1-C2-C(carbonyl)-O(ester) in discrete steps (e.g., 10°) while allowing all other geometric parameters to relax at each step.

-

Analysis: Plot the resulting relative energy versus the dihedral angle. The minima on this curve correspond to the stable conformers.

-

Refinement: The structures corresponding to the energy minima should be fully re-optimized at a higher level of theory if greater accuracy is needed.

For quinoline esters, calculations often predict that a near-planar conformation, where the ester group is roughly coplanar with the quinoline ring, is the most stable. This planarity maximizes π-conjugation between the carbonyl group and the aromatic system, which is an energetically favorable arrangement. However, steric hindrance between the ester's ethyl group and the proton at C3 can cause a slight twist from perfect planarity.

Experimental Validation: Single-Crystal X-ray Diffraction

The gold standard for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and dihedral angles.

Protocol: Single-Crystal X-ray Diffraction (High-Level Overview)

-

Crystal Growth: High-quality single crystals of the compound must be grown. This is often the most challenging step. A common method is slow evaporation of a saturated solution. For a related compound, crystals were grown by dissolving it in an ethanol/diethyl ether mixture and allowing it to stand for several days.[11]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.

-

Structure Refinement: An atomic model is fitted to the electron density map and refined to achieve the best agreement with the experimental data.

Insight: The solid-state conformation is influenced by crystal packing forces—the intermolecular interactions that hold the crystal lattice together. Therefore, the conformation observed in a crystal represents a low-energy state, but it may not be the absolute global minimum energy conformation that exists in solution or in the gas phase, which the DFT calculations aim to predict. The significant twist in the dichlorinated analog suggests that steric hindrance can play a dominant role, forcing the ester group out of the plane despite the loss of some conjugation.[12]

Data Synthesis: Comparing Theory and Experiment

A comprehensive understanding is achieved by comparing theoretical predictions with experimental findings.

| Parameter | Theoretical Prediction (DFT) | Experimental Observation (X-ray of Analog*) |

| Quinoline Ring | Essentially planar | Nearly planar (r.m.s. deviation ~0.006 Å)[12] |

| Ester Group Orientation | Expected to be near-planar to maximize conjugation, with slight twisting due to steric hindrance. | Significantly twisted (dihedral angle ~87°)[12] |

| Key Bond Lengths | C4-Cl: ~1.74 Å, C=O: ~1.21 Å | C4-Cl: 1.725 Å, C=O: (not reported directly)[11] |

*Data from Ethyl 2,4-dichloroquinoline-3-carboxylate.[11][12]

The discrepancy between the expected near-planar conformation from theory (favoring conjugation) and the highly twisted conformation seen in the crystal structure of the analog highlights a crucial point: the interplay between electronic effects (conjugation) and steric effects is subtle. In the solid state of the analog, crystal packing forces and steric repulsion evidently overcome the stabilizing energy of conjugation, forcing the ester group into a perpendicular orientation. This suggests that the rotational barrier for the ester group is likely low, allowing it to adopt different conformations depending on its environment.

Implications for Drug Design and Development

The conformational flexibility of the ethyl carboxylate group has direct consequences for drug design.

-

Receptor Binding: A molecule with a low barrier to bond rotation can adapt its shape to fit into a binding pocket. Understanding the energy landscape of these rotations allows medicinal chemists to design more rigid analogs that "lock in" the bioactive conformation, potentially increasing potency and selectivity.

-

Physicochemical Properties: The overall shape (conformation) of a molecule affects its properties, such as solubility and crystal packing. A twisted, non-planar conformation can disrupt efficient crystal packing, potentially leading to lower melting points and higher solubility compared to a flat, planar counterpart.

-

Reactivity: The accessibility of the ester's carbonyl group for reaction is dependent on its orientation. A sterically shielded conformation may exhibit different reactivity compared to a more exposed one.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of electronic conjugation, which favors planarity, and steric hindrance, which can induce twisting. While theoretical DFT calculations provide invaluable insight into the molecule's intrinsic conformational preferences, experimental methods like X-ray crystallography reveal the structure adopted in the solid state, which is also influenced by intermolecular forces. For drug discovery professionals, recognizing that this key building block possesses significant conformational flexibility is critical for designing next-generation therapeutics with optimized efficacy and properties.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Total Organic Synthesis. (n.d.). Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

-

Saczewski, F., & Dąbrowska, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593. [Link]

-

Gedikli, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

-

Al-Amiery, A. A., et al. (2023). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Journal of Chemical Health Risks. [Link]

-

Gedikli, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information (PMC). [Link]

-

RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

-

ResearchGate. (2024). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline‐4‐Ester Derivatives as Antifungal Agent. [Link]

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(12). [Link]

-

Bouziane, I., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Center for Biotechnology Information (PMC). [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Retrieved from [Link]

-

Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Center for Biotechnology Information (PMC). [Link]

-

National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]

-

Sci-Hub. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

-

Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Naoufal, E. J., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(23), 8560. [Link]

-

Althuis, T. H., et al. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44-48. [Link]

Sources

- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]

- 6. wikiwand.com [wikiwand.com]

- 7. mdpi.com [mdpi.com]

- 8. guidechem.com [guidechem.com]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Ethyl 4-chloroquinoline-2-carboxylate Derivatives

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive pharmacological activities.[1][2][3][4] The quinoline scaffold is considered a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5] The versatility of the quinoline ring allows for structural modifications that enable the targeting of various biological pathways, making it a valuable template for the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and, most importantly, the intricate mechanisms of action of Ethyl 4-chloroquinoline-2-carboxylate and its derivatives, tailored for researchers, scientists, and drug development professionals.

This compound itself is a key intermediate in the synthesis of a variety of biologically active molecules.[6] Its structure, featuring a reactive chlorine atom at the C4 position and a carboxylate group at C2, provides a versatile platform for the synthesis of a diverse library of derivatives.[7][8] The biological activities of these derivatives are multifaceted, and their mechanisms of action often involve interactions with specific molecular targets and the modulation of critical cellular pathways.

Primary Biological Activity: Anticancer Effects

A substantial body of research has focused on the anticancer potential of quinoline derivatives, including those derived from this compound.[1][2][9][10] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, such as breast, colon, leukemia, and lung cancer.[2][9][10] The anticancer mechanisms are diverse and often involve a combination of events that ultimately lead to the inhibition of cancer cell growth and proliferation.

Inhibition of Key Enzymes in Cancer Progression

One of the primary mechanisms through which quinoline derivatives exert their anticancer effects is by inhibiting the activity of enzymes that are crucial for cancer cell survival and proliferation.[1][2]

-

Protein Kinases: Many quinoline-based compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, differentiation, and survival.[1] For instance, certain quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[11] Some derivatives also show inhibitory activity against c-Met kinase.[12]

-

Topoisomerases: These enzymes are essential for DNA replication and repair. Quinoline derivatives can interfere with the function of topoisomerases, leading to DNA damage and subsequent cell death.[2]

-

Tubulin Polymerization: Disruption of the microtubule network through the inhibition of tubulin polymerization is another established anticancer mechanism. This interference with the cytoskeleton leads to cell cycle arrest and apoptosis.[2]

-

Lactate Dehydrogenase (LDH): Some ethyl pyrimidine-quinolinecarboxylate derivatives have been designed as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme that plays a crucial role in cancer cell metabolism.[13][14]

-

Cyclooxygenase-2 (COX-2): A group of 4-carboxyl quinoline derivatives have been synthesized as selective inhibitors of COX-2, an enzyme involved in inflammation and cancer progression.[15]

-

Sirtuin 3 (SIRT3): Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[16]

Induction of Cell Cycle Arrest and Apoptosis

A common outcome of the enzymatic inhibition and other cellular insults caused by quinoline derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).[1][11]

-

Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the progression of cancer cells through the cell cycle, typically at the G2/M or G0/G1 phases, preventing their division.[11][17]

-

Apoptosis: Quinoline derivatives can trigger apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins. Morphological changes associated with apoptosis, such as cell shrinkage and chromatin condensation, have been observed in cancer cells treated with these compounds.[11]

DNA Interaction

Some quinoline derivatives have been shown to interact directly with DNA, which can contribute to their cytotoxic effects. This interaction can occur through intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription.[9]

Signaling Pathway Modulation

The anticancer activity of these derivatives is often linked to the modulation of complex signaling pathways.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic potential of various quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone hybrids | A549 (Lung) | 1.91 | [11] |

| Quinoline-chalcone hybrids | K-562 (Leukemia) | 5.29 | [11] |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [10] |

| 4-carboxyl quinoline derivative (9e) | COX-2 Inhibition | 0.043 | [15] |

| 4-(2-fluorophenoxy)quinoline deriv. (21c) | HT-29 (Colon) | 0.01 | [12] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid deriv. (P6) | SIRT3 Inhibition | 7.2 | [16] |

Other Biological Activities

While the primary focus has been on their anticancer properties, derivatives of this compound have also shown promise in other therapeutic areas.

Antimalarial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine.[5][18] The mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme in the malaria parasite's food vacuole. This leads to the accumulation of toxic heme, which ultimately kills the parasite.[18][19] Structure-activity relationship (SAR) studies have been conducted to optimize the antimalarial efficacy of these compounds.[18]

Antimicrobial and Antitubercular Activity

Various quinoline derivatives have demonstrated activity against a range of bacteria and fungi.[2][3] The proposed mechanisms often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.[7] Notably, some quinoline derivatives have been investigated as potential anti-tubercular agents, with one compound showing inhibitory effects on the KatG protein of Mycobacterium tuberculosis.[20]

Antileishmanial Activity

Novel quinoline derivatives have been synthesized and evaluated for their activity against Leishmania species. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and the induction of mitochondrial oxidative stress in the parasite.[21]

Experimental Protocols for Mechanistic Studies

Elucidating the precise mechanism of action of this compound derivatives requires a suite of well-established experimental protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 17. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]

- 18. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Versatility of Ethyl 4-chloroquinoline-2-carboxylate and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features allow for diverse chemical modifications, leading to a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a particularly intriguing subset of this family: Ethyl 4-chloroquinoline-2-carboxylate and its analogs. The strategic placement of a chlorine atom at the C4 position and an ethyl carboxylate group at the C2 position creates a versatile chemical entity, ripe for exploration in drug discovery. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, grounded in scientific literature and practical insights.

The Quinoline Core: Synthesis and Chemical Reactivity

The synthesis of the quinoline scaffold can be achieved through several classic organic reactions, including the Combes, Conrad-Limpach, and Gould-Jacobs reactions.[1][3] The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization, hydrolysis, and decarboxylation to yield substituted 4-hydroxyquinolines.[3] These intermediates can then be treated with reagents like phosphorous oxychloride to introduce the critical chlorine atom at the 4-position, yielding 4-chloroquinoline derivatives.[3][4]

The presence of the chlorine atom at the C4 position and the ethyl carboxylate at C2 in this compound (CAS: 18436-69-6) are not merely decorative.[5] The chlorine atom is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, leading to the generation of diverse analog libraries. The ester group at C2 can also be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the chemical space for structure-activity relationship (SAR) studies.[[“]][7]

Caption: Generalized synthetic pathway to this compound.

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

The true value of this compound and its analogs lies in their diverse biological activities. The quinoline core itself is implicated in a range of pharmacological effects, and strategic substitutions can fine-tune this activity towards specific therapeutic targets.

Antimicrobial and Antimalarial Frontiers

The quinoline scaffold is famously associated with antimalarial drugs like chloroquine and quinine.[8][9] These drugs are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite.[8][10][11] The parasite digests hemoglobin, releasing toxic heme, which it normally crystallizes into hemozoin. Quinoline-based drugs are proposed to inhibit this polymerization, leading to a build-up of toxic heme that kills the parasite.[8][9][11]

Derivatives of this compound have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[12][13] The mechanism of action for quinoline-based antibacterials can involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[13] The structural similarity of some quinoline derivatives to fluoroquinolone antibiotics underscores their potential in this area.[13]

| Compound/Analog | Target Organism | Activity (MIC/EC50) | Reference |

| Quinolone-3-carboxylic acid derivatives | Staphylococcus aureus, Bacillus cereus | MIC: 0.8 µM - 1.61 µM | [12] |

| Quinoline-thiazole derivatives | Staphylococcus aureus | MIC: 7.81 µg/mL | [13] |

| 4-oxo-3-carboxyl quinolones | Plasmodium falciparum (K1 and 3D7 strains) | EC50: ~0.25 µM | [14] |

| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | MIC: 4 µg/mL | [12] |

Anticancer Potential: Targeting Proliferation and Survival

The antiproliferative activity of quinoline derivatives against various cancer cell lines is a rapidly growing area of research.[15][16][17] Several mechanisms have been proposed, including the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase, all of which are critical for cancer cell growth and survival.[15]

For instance, quinoline-2-carboxylic acid has demonstrated significant growth inhibition against mammary (MCF7) and cervical (HeLa) cancer cell lines.[18] The modification of the quinoline scaffold with carboxamide linkages has been shown to be an effective strategy for enhancing anticancer potency.[15]

Caption: Potential mechanisms of anticancer activity for quinoline derivatives.

Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Quinoline-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties.[19] Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[19] Inhibition of NF-κB can lead to a downstream reduction in the production of pro-inflammatory mediators.

Experimental studies have shown that certain quinoline carboxamide derivatives exhibit significant anti-inflammatory and analgesic activities in animal models.[[“]][7][20]

| Compound/Analog | Assay/Model | Observed Effect | Reference |

| Quinoline-2-carboxylic acid derivatives | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [18] |

| 2-phenyl quinoline carboxamides | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity | [20] |

| Quinoline-2-carboxylic acid amides and esters | Animal models of inflammation | Anti-inflammatory and analgesic activity | [[“]][7] |

Experimental Protocols: A Guide to In Vitro Evaluation

To aid researchers in the preliminary assessment of novel this compound analogs, this section provides standardized, step-by-step protocols for key in vitro assays.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Directions and Concluding Remarks

The evidence presented in this guide strongly suggests that this compound and its analogs represent a valuable and versatile scaffold for the development of novel therapeutic agents. Their demonstrated activities across antimicrobial, anticancer, and anti-inflammatory domains highlight their significant potential.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline core at various positions will be crucial to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for rational drug design.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

References

-

Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.). Retrieved from [Link]

-

Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2003). PubMed. Retrieved from [Link]

-

Kekre, K., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Retrieved from [Link]

-

Ross, J. D. C., & Adams, P. A. (1996). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2013). Semantic Scholar. Retrieved from [Link]

-

Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (n.d.). Allied Academies. Retrieved from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. Retrieved from [Link]

-

Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. Retrieved from [Link]

-

Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved from [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved from [Link]

-

Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2016). PubMed Central. Retrieved from [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). ResearchGate. Retrieved from [Link]

-

Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2018). PMC - NIH. Retrieved from [Link]

-

4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. (2005). ResearchGate. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2011). PMC - NIH. Retrieved from [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI. Retrieved from [Link]

-

Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (1985). PubMed. Retrieved from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]

-

Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved from [Link]

-

Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (2021). Springer. Retrieved from [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI. Retrieved from [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. consensus.app [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. journals.co.za [journals.co.za]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. alliedacademies.org [alliedacademies.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloroquinoline-2-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-chloroquinoline-2-carboxylate (CAS No. 18436-69-6), a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind the spectroscopic characteristics, providing a framework for the structural elucidation and quality assessment of this important quinoline derivative.

Introduction

This compound, with the molecular formula C₁₂H₁₀ClNO₂, is a heterocyclic compound belonging to the quinoline class.[1][2] Quinolines are a prominent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The presence of a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its NMR, IR, and MS spectra.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound features a bicyclic aromatic quinoline ring system, an ethyl ester functional group, and a chlorine substituent.

Sources

An In-Depth Technical Guide to Ethyl 4-chloroquinoline-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Prepared by a Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These nitrogen-containing heterocyclic aromatic molecules are integral to numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[1][2] Within this vital class of compounds, Ethyl 4-chloroquinoline-2-carboxylate emerges as a key synthetic intermediate, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of the chloro group at the 4-position and the ethyl carboxylate at the 2-position provides reactive handles for extensive chemical modification.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, its reactivity profile, and its applications as a precursor in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 18436-69-6[3][5][6] |

| Molecular Formula | C₁₂H₁₀ClNO₂[3][5][6] |

| Molecular Weight | 235.67 g/mol [5][6] |

| Canonical SMILES | CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl[3] |

| InChI Key | POWYXUDTZJAGFL-UHFFFAOYSA-N[3][5] |

| Synonyms | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester; Ethyl 4-chloro-2-quinolinecarboxylate; Quinaldic acid, 4-chloro-, ethyl ester[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 357.5 °C at 760 mmHg | [3][5][6] |

| Density | 1.286 g/cm³ | [5][6] |

| Flash Point | 170 °C | [5][6] |

| Refractive Index | 1.609 | [3][5][6] |

| Polar Surface Area | 39.19 Ų | [3] |

| LogP | 3.35 | [3] |

Synthesis of this compound: A Mechanistic Approach

The construction of the quinoline core of this compound is efficiently achieved through a modified Gould-Jacobs reaction, a powerful method for preparing 4-hydroxyquinoline derivatives.[3][5][7] This is followed by a chlorination step to install the reactive chloro group at the 4-position.

The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a thermal cyclization process that begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester.[7][8] The subsequent high-temperature cyclization forms the 4-hydroxyquinoline ring system.[5][7]

Caption: Generalized workflow for the synthesis of 4-chloroquinoline esters via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of the precursor, Ethyl 4-hydroxyquinoline-2-carboxylate, followed by its conversion to the final product.

Part A: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).

-

Rationale: A slight excess of DEEM ensures the complete consumption of the aniline starting material. The reaction is often performed neat or in a high-boiling solvent like diphenyl ether to achieve the necessary temperatures for cyclization.[9]

-

-

Condensation: Heat the mixture to 100-130 °C for 1-2 hours.

-

Rationale: This temperature is sufficient to drive the initial condensation reaction, where the aniline nitrogen performs a nucleophilic attack on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[5] Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization: Increase the temperature to approximately 250 °C and maintain for 30-60 minutes.

-

Rationale: This high temperature provides the activation energy required for the key 6-electron electrocyclization of the intermediate, which forms the quinoline ring.[5] The product, Ethyl 4-hydroxyquinoline-2-carboxylate, will precipitate from the hot solution upon cooling.

-

-

Isolation and Purification: Cool the reaction mixture to room temperature. The solidified product is then triturated with a suitable solvent like hexane or ether to remove the high-boiling solvent, followed by filtration. The crude product can be purified by recrystallization from ethanol or a similar solvent.

Part B: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend the dried Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents).

-

Rationale: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. An excess is used to ensure the reaction goes to completion. This reaction is highly exothermic and releases HCl gas, necessitating careful handling in a well-ventilated fume hood.

-

-

Chlorination: Gently reflux the mixture for 2-4 hours.

-

Rationale: The hydroxyl group at the 4-position is converted to a chloro group via nucleophilic substitution. The reaction mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

-

-

Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This process is highly exothermic and must be done with caution. The acidic aqueous solution is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

-

Purification: The crude solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the chloro substituent at the 4-position. This position is highly activated towards nucleophilic aromatic substitution (SₙAr) reactions.[10][11]

The electron-withdrawing nature of the quinoline nitrogen atom and the carboxylate group enhances the electrophilicity of the C4 carbon, making it susceptible to attack by a wide range of nucleophiles. This high reactivity makes this compound a valuable building block for introducing diverse functionalities at this position.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Quinoline-2-Carboxylates

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in natural alkaloids and a wide array of biologically active compounds.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have since been the focus of intensive research due to their broad spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antimalarial activities.[1][2][3] Among the vast family of quinoline derivatives, quinoline-2-carboxylates stand out as a particularly important subclass.[4][5] These compounds not only exhibit significant biological activities themselves but also serve as crucial precursors for more complex, biologically active molecules and as versatile ligands in metal-catalyzed reactions.[4][5]

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of quinoline-2-carboxylates. It is designed for researchers, scientists, and drug development professionals, offering a blend of historical context, mechanistic insights, and practical, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each described method is presented as a self-validating system.

I. Foundational Synthetic Strategies: The Classical Era

The late 19th century witnessed the birth of several named reactions that laid the groundwork for quinoline synthesis. While not all directly yield quinoline-2-carboxylates, they are fundamental to understanding the evolution of synthetic strategies and the logic of quinoline ring formation.

The Doebner-von Miller Reaction: A Versatile Approach

One of the earliest and most versatile methods for quinoline synthesis is the Doebner-von Miller reaction.[1][6] This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under strong acidic conditions.[1][7] While powerful, a significant challenge is the propensity of the α,β-unsaturated starting material to polymerize under these harsh conditions, often leading to the formation of tar and low yields of the desired product.[8]

Causality of Experimental Choices: The use of strong acids, such as sulfuric acid or hydrochloric acid, is crucial for catalyzing both the initial Michael addition of the aniline to the unsaturated carbonyl compound and the subsequent cyclization and dehydration steps that form the quinoline ring. The oxidizing agent, often nitrobenzene, is necessary to aromatize the dihydroquinoline intermediate to the final quinoline product.[1][9]

The Friedländer Annulation: A Direct and High-Yielding Method

The Friedländer synthesis offers a more direct route to polysubstituted quinolines, including quinoline-2-carboxylates.[6] This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as an α-ketoester.[2][6][10]

Expert Insight: The primary limitation of the Friedländer synthesis is the availability of the requisite substituted 2-aminoaryl carbonyl starting materials.[6] However, when these precursors are accessible, this method is often preferred due to its straightforward nature and generally high yields.

The Pfitzinger Reaction: Access to Quinoline-4-Carboxylic Acids

While the focus of this guide is on quinoline-2-carboxylates, the Pfitzinger reaction is noteworthy as it provides a direct route to quinoline-4-carboxylic acids.[1][10][11] This reaction involves the condensation of isatin with a carbonyl compound in the presence of a strong base.[1][10] A variation of this reaction has been used to synthesize 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent SIRT3 inhibitors.[12]

II. Modern Synthetic Methodologies: Precision and Efficiency

Building upon the classical foundations, modern organic synthesis has introduced a plethora of more sophisticated and efficient methods for constructing the quinoline-2-carboxylate scaffold. These approaches often utilize transition-metal catalysis and novel reaction pathways to achieve greater control over regioselectivity and functional group tolerance under milder conditions.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinoline-2-carboxylates are no exception. These methods often involve C-H activation and annulation strategies, providing novel and efficient synthetic routes.[6][13]

-

Rhodium-Catalyzed Ortho-C–H Activation: Sudalai and colleagues developed a rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters to regioselectively synthesize quinoline carboxylates.[14] This method utilizes formic acid as a C1 synthon and copper(II) as the terminal oxidant.[14]

-

Copper-Catalyzed Intermolecular Addition: Huang and coworkers described a Cu(OTf)2-catalyzed synthesis of quinoline-2-carboxylates via the intermolecular addition of an alkyne onto an imine, followed by intermolecular ring closure.[15] This reaction proceeds efficiently at room temperature.[15]

Trustworthiness of Protocols: A key advantage of many modern catalytic methods is their high degree of predictability and reproducibility. The well-defined nature of the catalytic cycles often leads to cleaner reactions with fewer side products compared to classical methods that rely on harsh, less selective reagents.

One-Pot and Multicomponent Reactions

The principles of green chemistry have driven the development of one-pot and multicomponent reactions that enhance efficiency by minimizing purification steps and waste generation.

A notable example is the one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes.[4][5] This protocol utilizes a solid-supported base, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and demonstrates broad substrate scope, allowing for the synthesis of a variety of functionalized quinoline-2-carboxylates in good overall yields.[4][5]

III. Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key synthetic routes to quinoline-2-carboxylates, along with a comparative summary of their features.

Table 1: Comparison of Key Synthetic Methodologies for Quinoline-2-Carboxylates

| Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyl compounds | Acid-catalyzed condensation and cyclization. | Versatile for a range of substituted quinolines. | Often requires harsh acidic conditions and can lead to side products.[6] |

| Friedländer Annulation | 2-Aminoaryl aldehydes or ketones, compounds with an active methylene group | Acid or base-catalyzed condensation and cyclization.[6] | A straightforward and high-yielding method for polysubstituted quinolines.[6] | The availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.[6] |

| Combes Quinoline Synthesis | Anilines, β-diketones | Acid-catalyzed condensation to form an enamine intermediate, followed by cyclization.[2][6] | Good for the synthesis of 2,4-disubstituted quinolines.[2][6] | Requires specific β-diketone starting materials.[6] |

| Transition-Metal Catalyzed Synthesis | Various starting materials depending on the specific reaction | Often involves C-H activation and annulation strategies.[6] | Can offer novel disconnections and milder reaction conditions. | May require expensive and/or toxic metal catalysts.[6] |

| One-Pot Synthesis from β-Nitroacrylates | β-Nitroacrylates, 2-aminobenzaldehydes | Heterogeneous base-catalyzed one-pot protocol.[4] | Milder reaction conditions, good functional group tolerance.[5] | Requires the synthesis of β-nitroacrylate starting materials.[6] |

Detailed Experimental Protocol: Friedländer Synthesis of Ethyl 4-Phenylquinoline-2-carboxylate

This protocol is a representative example of the Friedländer annulation for the synthesis of a quinoline-2-carboxylate.

Step 1: Reaction Setup To a solution of 2-aminobenzophenone (1.0 equivalent) in ethanol, add ethyl benzoylacetate (1.1 equivalents) and a catalytic amount of potassium hydroxide.

Step 2: Reflux Reflux the reaction mixture for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Workup After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

Step 4: Purification Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography to obtain the desired ethyl 4-phenylquinoline-2-carboxylate.[6]

Visualizing the Friedländer Annulation Workflow

Caption: Experimental workflow for the Friedländer synthesis.

IV. Mechanistic Insights

A deep understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Mechanism of the Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[7] A generally accepted pathway involves the following key steps:

-

Michael Addition: The reaction initiates with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack of the aniline ring onto the carbonyl carbon, followed by dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product.

Visualizing the Doebner-von Miller Mechanism

Caption: Simplified mechanism of the Doebner-von Miller reaction.

V. Applications in Drug Discovery and Beyond

The quinoline-2-carboxylate moiety is a privileged scaffold in drug discovery, appearing in a number of compounds with diverse therapeutic applications.

-

Antimalarial Agents: Several potent antimalarial drugs are based on the quinoline core structure.[11][16]

-

NMDA Receptor Antagonists: Quinoline-2-carboxylic acid derivatives have been identified as potent antagonists of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, with potential applications in treating neurological disorders.[17][18]

-

Anticancer and Anti-inflammatory Agents: Certain quinoline-related carboxylic acid derivatives have shown promising antiproliferative, antioxidative, and anti-inflammatory properties.[19]

Conclusion

The journey of discovering and synthesizing quinoline-2-carboxylates spans from classical, century-old named reactions to the forefront of modern catalytic methodologies. This guide has traversed this landscape, providing a technical and logical framework for understanding and applying these synthetic strategies. The choice of a particular synthetic route will invariably depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying principles and the practical nuances of each method, researchers can make informed decisions to efficiently access this important class of compounds for their research and development endeavors.

References